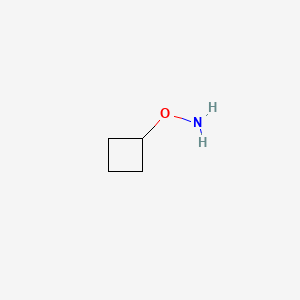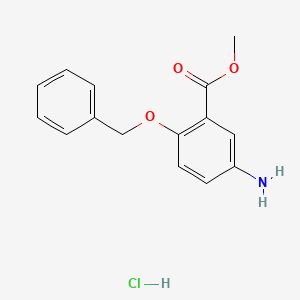
2-(4-Methylpiperazin-1-yl)-6-(trifluoromethyl)pyridine-3-carbonitrilehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylpiperazin-1-yl)-6-(trifluoromethyl)pyridine-3-carbonitrilehydrochloride is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a piperazine ring substituted with a methyl group and a pyridine ring substituted with a trifluoromethyl group and a carbonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazin-1-yl)-6-(trifluoromethyl)pyridine-3-carbonitrilehydrochloride typically involves multi-step organic reactions. One common route might include:
Formation of the Piperazine Ring: Starting with a suitable precursor, the piperazine ring can be formed through cyclization reactions.
Substitution Reactions: Introduction of the methyl group on the piperazine ring and the trifluoromethyl group on the pyridine ring can be achieved through nucleophilic substitution reactions.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through reactions involving cyanide sources under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, specific solvents, and controlled reaction temperatures and pressures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions could potentially modify the carbonitrile group.
Substitution: The trifluoromethyl and methyl groups may participate in substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to amines or other reduced forms.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor interactions.
Medicine: Potential use in drug development due to its unique structure.
Industry: Possible applications in the development of new materials or catalysts.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if used in medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The trifluoromethyl group could enhance its binding affinity and metabolic stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Methylpiperazin-1-yl)pyridine: Lacks the trifluoromethyl and carbonitrile groups.
6-(Trifluoromethyl)pyridine-3-carbonitrile: Lacks the piperazine ring.
4-Methylpiperazine: Lacks the pyridine ring and other substituents.
Uniqueness
The presence of both the piperazine and pyridine rings, along with the trifluoromethyl and carbonitrile groups, makes 2-(4-Methylpiperazin-1-yl)-6-(trifluoromethyl)pyridine-3-carbonitrilehydrochloride unique. These structural features may confer specific chemical properties and biological activities that are not present in similar compounds.
Eigenschaften
Molekularformel |
C12H14ClF3N4 |
|---|---|
Molekulargewicht |
306.71 g/mol |
IUPAC-Name |
2-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)pyridine-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C12H13F3N4.ClH/c1-18-4-6-19(7-5-18)11-9(8-16)2-3-10(17-11)12(13,14)15;/h2-3H,4-7H2,1H3;1H |
InChI-Schlüssel |
SHHLDJHVGIZAEU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2=C(C=CC(=N2)C(F)(F)F)C#N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


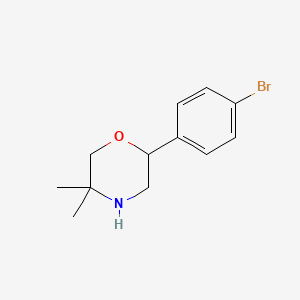
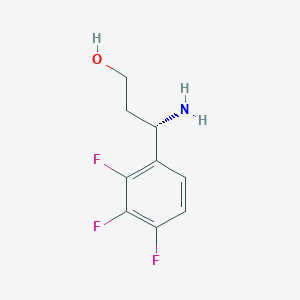
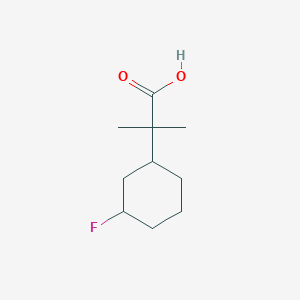
![(2R,4R,5S)-5-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13058559.png)
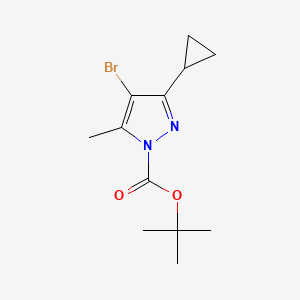


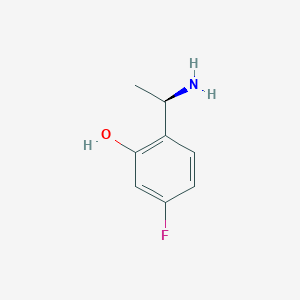
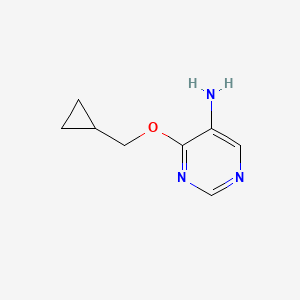
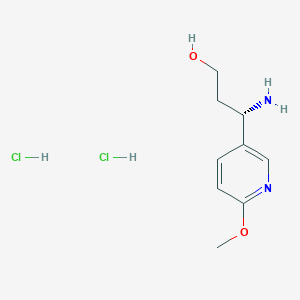

![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 2-chlorobenzoate](/img/structure/B13058604.png)
